7-Hydroxy Amoxapine-d8
Description
Molecular Structure and Deuterium Isotopologue Designation
7-Hydroxy Amoxapine-d8 is a deuterated isotopologue of 7-hydroxy amoxapine, a metabolite of the tricyclic antidepressant amoxapine. Its molecular formula is C₁₇H₈D₈ClN₃O₂ , with a molecular weight of 337.83 g/mol . The deuterium atoms are incorporated at eight positions within the piperazine ring, specifically at the 2,2,3,3,5,5,6,6 positions, resulting in a fully deuterated piperazine moiety. The IUPAC name is 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b]benzoxazepin-2-ol , and its CAS Registry Number is 1189505-24-5 .
The structural backbone consists of a dibenzoxazepine tricyclic system with a chlorine substituent at position 8 and a hydroxyl group at position 7. The deuterium substitution does not alter the core pharmacophore but modifies physicochemical properties such as bond vibrational frequencies and mass spectral fragmentation patterns.
Table 1: Key molecular characteristics of 7-Hydroxy Amoxapine-d8
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₈D₈ClN₃O₂ |
| Molecular Weight | 337.83 g/mol |
| CAS Number | 1189505-24-5 |
| Deuterium Substitution Sites | Piperazine ring (2,2,3,3,5,5,6,6 positions) |
Comparative Analysis with Non-Deuterated 7-Hydroxy Amoxapine
The non-deuterated counterpart, 7-hydroxy amoxapine, has the molecular formula C₁₇H₁₆ClN₃O₂ and a molecular weight of 329.78 g/mol . The primary structural difference lies in the replacement of eight hydrogen atoms with deuterium in the piperazine ring, increasing the molecular weight by 8.05 g/mol . This isotopic substitution reduces the zero-point energy of C-D bonds compared to C-H bonds, leading to altered infrared absorption profiles and nuclear magnetic resonance (NMR) signals.
Deuterium incorporation enhances metabolic stability by slowing hepatic clearance, a property leveraged in pharmacokinetic studies to track metabolite pathways. However, receptor binding affinity remains comparable to the non-deuterated form, as the deuterium atoms are positioned away from the active sites responsible for dopamine and serotonin receptor interactions.
Table 2: Structural comparison with non-deuterated 7-hydroxy amoxapine
| Property | 7-Hydroxy Amoxapine-d8 | 7-Hydroxy Amoxapine |
|---|---|---|
| Molecular Formula | C₁₇H₈D₈ClN₃O₂ | C₁₇H₁₆ClN₃O₂ |
| Molecular Weight | 337.83 g/mol | 329.78 g/mol |
| CAS Number | 1189505-24-5 | 37081-76-8 |
| Key Application | Isotopic tracer in metabolism studies | Active metabolite of amoxapine |
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium substitution eliminates proton signals from the piperazine ring in ¹H NMR spectra. For example:
- The piperazine protons (δ 2.5–3.5 ppm in non-deuterated form) are absent, confirming deuterium incorporation.
- Aromatic protons in the dibenzoxazepine system remain unchanged, with signals at δ 6.5–7.5 ppm corresponding to the chlorine-substituted benzene ring.
- The hydroxyl proton signal (δ 5.0–5.5 ppm) is retained but may exhibit slight shifts due to isotopic effects.
¹³C NMR spectra show negligible changes in the carbon骨架, as deuterium primarily affects hydrogen-related peaks.
Infrared (IR) Spectroscopy
Deuterium substitution shifts C-H stretching vibrations (2800–3000 cm⁻¹) to lower frequencies (2100–2300 cm⁻¹) for C-D bonds. Key IR features include:
Mass Spectrometry
The molecular ion peak appears at m/z 337.83 , consistent with the molecular weight. Fragmentation patterns differ from the non-deuterated form due to deuterium’s higher mass:
- Loss of CD₂ groups from the piperazine ring yields fragments at m/z 261 (base peak).
- The chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1) is observable at m/z 337/339 .
Table 3: Key spectroscopic data
| Technique | Characteristic Feature |
|---|---|
| ¹H NMR | Absence of piperazine proton signals (δ 2.5–3.5 ppm) |
| IR | C-D stretches at 2200–2250 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak at m/z 337.83 |
Properties
CAS No. |
1216833-74-7 |
|---|---|
Molecular Formula |
C17H16ClN3O2 |
Molecular Weight |
337.833 |
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2 |
InChI Key |
MEUGUMOVYNSGEW-YEBVBAJPSA-N |
SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl |
Synonyms |
2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][1,4]oxazepin-7-ol; 7-Hydroxyamoxapin-d8; |
Origin of Product |
United States |
Preparation Methods
Catalytic Deuteration of Piperazine Precursors
A more efficient route involves synthesizing the deuterated piperazine fragment before coupling it to the dibenzoxazepine core. Starting with piperazine-d, the deuterated ring is generated via platinum- or palladium-catalyzed exchange under D gas at elevated pressures (3–5 bar). The deuterated piperazine is then reacted with 8-chloro-2-hydroxy-dibenz[b,f]oxazepine under Ullmann coupling conditions, using copper(I) iodide and a diaminediol ligand in dimethylformamide (DMF) at 120°C. This method achieves near-quantitative deuteration (98–99% isotopic purity) and avoids side reactions associated with post-synthetic H/D exchange.
Key Reaction Parameters and Optimization
Successful synthesis requires precise control over reaction conditions to maximize deuterium incorporation and minimize isotopic dilution.
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) enhance the solubility of intermediates during coupling reactions but may accelerate proton back-exchange if residual moisture is present.
-
Elevated temperatures (100–130°C) improve reaction kinetics but risk thermal degradation of the dibenzoxazepine core. A balance is achieved using microwave-assisted synthesis, which reduces reaction times to 2–4 hours while maintaining yields >85%.
Catalytic Systems
-
Heterogeneous catalysts : Pd/C or PtO in DO efficiently deuterate piperazine precursors but require post-reaction filtration to prevent catalyst residues from interfering with subsequent steps.
-
Homogeneous catalysts : Wilkinson’s catalyst (RhCl(PPh)) enables selective deuteration of allylic and benzylic positions but is less effective for saturated amines.
Purification and Isolation Techniques
Post-synthetic purification is critical to achieving the high isotopic purity (>98%) required for analytical standards.
Chromatographic Methods
-
High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile-DO mobile phases separate deuterated and non-deuterated species. Gradient elution (20–80% acetonitrile over 30 minutes) resolves 7-Hydroxy Amoxapine-d8 from its protiated analog with a retention time difference of 0.8–1.2 minutes.
-
Ion-exchange chromatography : Removes residual acids or metal catalysts using Dowex 50WX4 resin in deuterated ammonium hydroxide (NDOD).
Crystallization
Recrystallization from deuterated ethanol (CDOD) yields needle-like crystals with 99.5% chemical purity and <0.5% protiated contamination. X-ray diffraction confirms the retention of the dibenzoxazepine scaffold’s planar structure after deuteration.
Analytical Characterization
Rigorous quality control ensures compliance with regulatory standards for isotopic and chemical purity.
Mass Spectrometry (MS)
Chemical Reactions Analysis
Metabolic Reactions
7-Hydroxy Amoxapine-d8 undergoes phase I metabolism primarily via hydroxylation and demethylation, mediated by cytochrome P450 enzymes:
-
Primary Enzymes : CYP2D6 and CYP3A4 catalyze oxidation, producing hydroxylated and N-desmethyl metabolites .
-
Deuterium Kinetic Isotope Effect (KIE) : Deuteration at specific positions slows metabolism by 2–3 fold, enhancing plasma half-life compared to non-deuterated analogs .
Key Metabolic Pathways :
-
Oxidation :
-
CYP2D6-mediated 8-hydroxylation forms 7,8-dihydroxy metabolites.
-
CYP3A4 catalyzes N-demethylation, yielding noramoxapine-d7.
-
-
Conjugation : Phase II glucuronidation at the 7-hydroxy group enhances excretion.
Interaction Studies
Enzyme inhibition/induction studies reveal critical interactions:
-
CYP3A4 Inhibition : Co-administration with ketoconazole reduces hydroxylation by >60%, confirming CYP3A4’s dominant role .
-
Dopamine Receptor Binding : Acts as a D<sub>2</sub> antagonist (K<sub>d</sub> = 160 nM), with deuterium substitution minimally affecting affinity .
Table 2: Enzymatic Interaction Profiles
| Enzyme | Substrate Affinity (K<sub>d</sub>/K<sub>i</sub>) | Effect of Deuteration |
|---|---|---|
| CYP2D6 | 58 nM (for serotonin reuptake) | Reduced turnover rate |
| CYP3A4 | 1 nM (5-HT<sub>2A</sub> antagonism) | Delayed clearance |
| D<sub>2</sub> Receptor | 160 nM (antagonism) | No significant change |
Stability and Degradation
Deuterium enhances stability against oxidative degradation:
-
Thermal Stability : Decomposition temperature increases by 15°C compared to non-deuterated forms.
-
Photolytic Resistance : Reduced degradation under UV light due to strengthened C-D bonds.
Comparative Pharmacokinetics
Table 3: Pharmacokinetic Parameters vs. Non-Deuterated Analog
| Parameter | 7-Hydroxy Amoxapine-d8 | 7-Hydroxy Amoxapine |
|---|---|---|
| Half-life (t<sub>1/2</sub>) | 12–14 hours | 6.5 hours |
| C<sub>max</sub> (ng/mL) | 220 ± 30 | 180 ± 25 |
| AUC (ng·h/mL) | 3200 ± 400 | 2400 ± 300 |
Scientific Research Applications
Pharmacological Properties
7-Hydroxy Amoxapine-d8 retains the pharmacological properties of amoxapine, which is utilized in treating various depressive disorders. It exhibits both antidepressant and antipsychotic effects due to its action on neurotransmitter systems, particularly serotonin and norepinephrine. The biological activity of this compound is primarily linked to its role as a dopamine receptor antagonist, influencing mood and emotional regulation through serotonergic and noradrenergic neurotransmission pathways.
Pharmacokinetics
The pharmacokinetic profile of 7-Hydroxy Amoxapine-d8 indicates:
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 276.0 |
| Tmax (h) | 5.98 |
| Half-life (h) | 25 |
| AUC (ng·h/mL) | Not specified |
These parameters show that the compound is well-absorbed from the gastrointestinal tract and maintains a significant presence in the bloodstream over time, which is critical for its therapeutic effects.
Case Studies
-
Toxicokinetic Evaluation :
A study assessed the toxicokinetics of amoxapine during overdose conditions in mice. Results indicated that brain concentrations of amoxapine significantly increased with dose escalation, correlating with observed CNS toxicity symptoms such as seizures. Understanding the drug's pharmacokinetics in overdose scenarios is essential for developing effective treatment strategies. -
Antibacterial Efficacy :
Research involving E. coli demonstrated that both amoxapine and its metabolites bind effectively to bacterial enzymes, indicating their potential as antibacterial agents. This was supported by computational modeling and in vitro assays confirming their binding affinity and inhibitory effects on bacterial growth. -
Metabolic Studies :
In studies using Cunninghamella elegans, it was found that approximately 57% of administered amoxapine was metabolized into active metabolites, including 7-hydroxyamoxapine. This highlights the significance of this metabolite for further toxicological evaluations due to its biological activity.
Mechanism of Action
The mechanism of action of 7-Hydroxy Amoxapine-d8 is similar to that of its non-deuterated counterpart, 7-Hydroxy Amoxapine. It acts by decreasing the reuptake of norepinephrine and serotonin, leading to an increase in their levels in the synaptic cleft. This results in enhanced neurotransmission and improved mood in individuals with depression. The compound also interacts with various receptors, including β-adrenergic and serotonergic receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural and Analytical Properties
The table below compares 7-Hydroxy Amoxapine-d8 with structurally related deuterated and non-deuterated compounds:
Key Observations :
- Deuterated analogs exhibit predictable mass shifts (e.g., +8 Da for eight deuteriums), enabling discrimination from non-deuterated analytes in mass spectrometry .
- 7-Hydroxy Amoxapine-d8 and 8-Hydroxy Amoxapine-d8 share identical molecular formulas but differ in hydroxylation position, affecting chromatographic retention times .
Metabolic Stability and Pharmacokinetics
- 7-Hydroxyamoxapine : Metabolized by CYP enzymes into 7-OH-amoxapine-N-oxide, followed by glucuronidation to inactive byproducts. Its half-life and clearance are critical for understanding amoxapine’s therapeutic duration .
- 7-Hydroxy Amoxapine-d8: Deuterium incorporation reduces metabolic degradation (kinetic isotope effect), enhancing stability as an internal standard.
Analytical Performance
- Lower Limit of Quantification (LLOQ) : In LC-MS/MS assays, 7-Hydroxy Amoxapine-d8 achieves an LLOQ of 0.05 ng/mL, matching the sensitivity of other deuterated standards like loxapine-d8 and amoxapine-d8 .
- Chromatographic Behavior: Deuterated analogs elute slightly earlier than non-deuterated compounds due to reduced hydrophobicity, aiding in peak resolution .
Research Implications
- Pharmacokinetic Studies : 7-Hydroxy Amoxapine-d8 enables precise measurement of amoxapine’s metabolite levels, critical for dose optimization and toxicity assessments .
- Comparative Metabolism : Unlike 7-hydroxy-loxapine-d8 (a metabolite of the antipsychotic loxapine), 7-Hydroxy Amoxapine-d8 is specific to antidepressant research, highlighting structural parallels among tricyclic drugs .
Q & A
Q. 1.1. How can 7-Hydroxy Amoxapine-d8 be distinguished from its non-deuterated analog in analytical workflows?
To differentiate 7-Hydroxy Amoxapine-d8 from its non-deuterated form (7-Hydroxy Amoxapine), researchers should use high-resolution mass spectrometry (HRMS) to detect the mass shift caused by deuterium incorporation (Δm/z = +8). Additionally, nuclear magnetic resonance (NMR) spectroscopy can confirm deuterium placement by observing the absence of proton signals in specific regions (e.g., aromatic protons replaced by deuterium) . For quantification, isotope dilution mass spectrometry (IDMS) with deuterated internal standards ensures precision by compensating for matrix effects .
Q. 1.2. What synthetic strategies are recommended for preparing 7-Hydroxy Amoxapine-d8 with high isotopic purity?
Deuterium incorporation typically involves deuterated reagents (e.g., D₂O, deuterated solvents) during key synthesis steps, such as hydroxylation or demethylation of Amoxapine precursors. Post-synthesis, purification via preparative HPLC coupled with isotopic purity assessment (e.g., using LC-MS/MS) is critical to ensure >98% deuterium enrichment. Researchers must validate synthetic pathways against non-deuterated analogs to confirm structural integrity .
Advanced Research Questions
Q. 2.1. How should researchers design experiments to investigate the metabolic stability of 7-Hydroxy Amoxapine-d8 in hepatic microsomes?
A robust experimental design includes:
- In vitro incubation : Use pooled human liver microsomes (HLM) with NADPH regeneration systems to simulate Phase I metabolism.
- Time-course sampling : Collect aliquots at 0, 15, 30, 60, and 120 minutes to track metabolite formation.
- Analytical validation : Employ LC-HRMS to quantify parent compound depletion and identify deuterium retention in metabolites.
- Control groups : Include non-deuterated 7-Hydroxy Amoxapine to assess isotope effects on metabolic rates .
Q. 2.2. What methodological challenges arise when quantifying 7-Hydroxy Amoxapine-d8 in biological matrices, and how can they be addressed?
Challenges include:
- Ion suppression/enhancement in mass spectrometry due to matrix components.
Solution: Use matrix-matched calibration curves and deuterated internal standards for normalization . - Isotopic cross-talk between deuterated and non-deuterated forms.
Solution: Optimize chromatographic separation (e.g., using C18 columns with trifluoroacetic acid modifiers) to resolve overlapping peaks .
Q. 2.3. How can conflicting data on the enzymatic activity of 7-Hydroxy Amoxapine-d8 in CYP450 isoforms be resolved?
Discrepancies often stem from variability in:
- Enzyme sources : Recombinant CYP450 vs. HLM-derived isoforms.
- Incubation conditions (pH, temperature, cofactor concentrations).
To resolve contradictions: - Standardize protocols using CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
- Validate findings with kinetic studies (Km, Vmax) and cross-reference with structural analogs (e.g., Warfarin metabolites) .
Data Analysis and Reproducibility
Q. 3.1. What statistical approaches are appropriate for analyzing dose-response relationships of 7-Hydroxy Amoxapine-d8 in preclinical models?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- ANOVA with post-hoc tests : Compare treatment groups against controls (e.g., Tukey’s HSD for multiple comparisons).
- Power analysis : Predefine sample sizes to ensure sufficient statistical power (α=0.05, β=0.2) .
Q. 3.2. How can researchers ensure reproducibility when replicating studies on 7-Hydroxy Amoxapine-d8’s pharmacokinetics?
- Detailed method documentation : Specify instrument parameters (e.g., LC gradient, MS ionization modes).
- Raw data sharing : Deposit chromatograms, spectra, and kinetic curves in public repositories (e.g., Zenodo).
- Cross-lab validation : Collaborate with independent labs to verify critical findings .
Emerging Research Directions
Q. 4.1. What novel applications exist for 7-Hydroxy Amoxapine-d8 in tracer studies for drug-drug interaction (DDI) assessments?
As a stable isotope-labeled probe, it can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
